molecular formula C11H23Cl2N3O B1441802 4-(2-(Piperidin-2-yl)ethyl)piperazin-2-one dihydrochloride CAS No. 1219960-59-4

4-(2-(Piperidin-2-yl)ethyl)piperazin-2-one dihydrochloride

Cat. No.: B1441802
CAS No.: 1219960-59-4
M. Wt: 284.22 g/mol
InChI Key: YFWYWKGUPMCPEN-UHFFFAOYSA-N
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Description

4-(2-(Piperidin-2-yl)ethyl)piperazin-2-one dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by its unique structure, which includes a piperidine ring and a piperazinone moiety, making it a valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Piperidin-2-yl)ethyl)piperazin-2-one dihydrochloride typically involves the reaction of piperidine with ethyl chloroacetate to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reaction time, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Piperidin-2-yl)ethyl)piperazin-2-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in anhydrous conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated piperazine derivatives .

Scientific Research Applications

4-(2-(Piperidin-2-yl)ethyl)piperazin-2-one dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-(Piperidin-2-yl)ethyl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It acts as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The compound’s effects are mediated through pathways involving G-protein coupled receptors and ion channels .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-[2-(4-piperidinyl)ethyl]-2-pyridinamine dihydrochloride
  • 4-(4-Piperidinyl)-2-pyrimidinamine dihydrochloride hydrate
  • 4-[2-(1-Piperidinyl)ethoxy]benzoic acid hydrochloride

Uniqueness

4-(2-(Piperidin-2-yl)ethyl)piperazin-2-one dihydrochloride is unique due to its dual piperidine and piperazinone structure, which imparts distinct pharmacological properties. This structural feature allows it to interact with a broader range of biological targets compared to similar compounds .

Properties

IUPAC Name

4-(2-piperidin-2-ylethyl)piperazin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O.2ClH/c15-11-9-14(8-6-13-11)7-4-10-3-1-2-5-12-10;;/h10,12H,1-9H2,(H,13,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWYWKGUPMCPEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCN2CCNC(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-(Piperidin-2-yl)ethyl)piperazin-2-one dihydrochloride
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4-(2-(Piperidin-2-yl)ethyl)piperazin-2-one dihydrochloride
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4-(2-(Piperidin-2-yl)ethyl)piperazin-2-one dihydrochloride
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4-(2-(Piperidin-2-yl)ethyl)piperazin-2-one dihydrochloride
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4-(2-(Piperidin-2-yl)ethyl)piperazin-2-one dihydrochloride
Reactant of Route 6
4-(2-(Piperidin-2-yl)ethyl)piperazin-2-one dihydrochloride

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